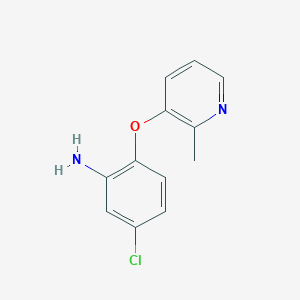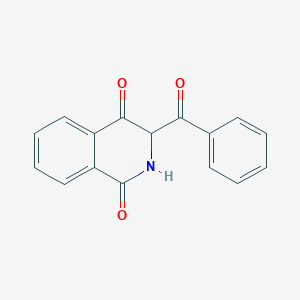
3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoyl group attached to a dihydroisoquinoline core, which is further substituted with a dione functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with 2,3-dihydroisoquinoline-1,4-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
化学反应分析
Types of Reactions
3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield dihydroisoquinoline derivatives.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) diacetate in the presence of tert-butyl hydroperoxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Isoquinoline-1,3,4-triones.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学研究应用
3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. The benzoyl group and the dione functionality play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,4-Dihydroquinoline-3-carboxylates: These compounds share a similar core structure but differ in their functional groups.
4-Hydroxy-2-quinolones: These compounds have a quinoline core and exhibit different biological activities.
Uniqueness
3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C16H11NO3 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
3-benzoyl-2,3-dihydroisoquinoline-1,4-dione |
InChI |
InChI=1S/C16H11NO3/c18-14(10-6-2-1-3-7-10)13-15(19)11-8-4-5-9-12(11)16(20)17-13/h1-9,13H,(H,17,20) |
InChI 键 |
DFBBGZXCBSKTRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



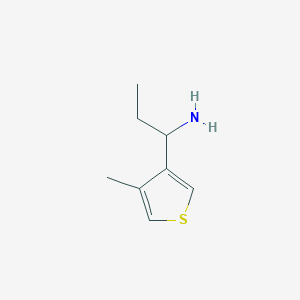
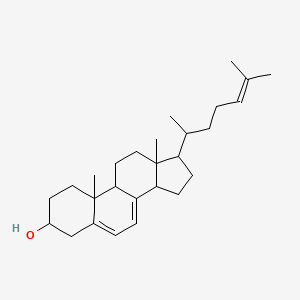
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
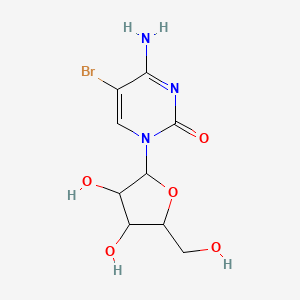
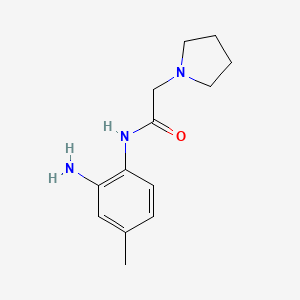
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
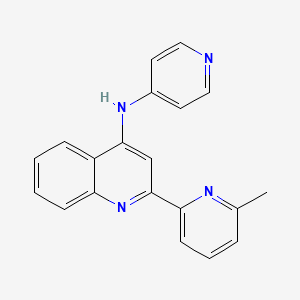
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
![[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B13886539.png)
![(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B13886540.png)
